Structural Differentiation: Unique 3-Formyl Biaryl Aldehyde Handle vs. Bromo and Thiazolidine Analogues
The target compound is the sole member of the (R)-tert-butyl piperidin-3-ylcarbamate family that simultaneously bears a 2-formyl-6-phenylphenyl (3-formyl-[1,1'-biphenyl]-2-yl) group. The closest purchasable analogues are (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate (CAS 1204176-24-8) and (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate (CAS 1204144-31-9). The bromo analogue retains the formyl group but replaces the critical phenyl ring with a bromine atom, losing the biaryl architecture that occupies the PDE4 S-pocket. The thiazolidine analogue has already consumed the formyl handle in a Knoevenagel adduct, barring further diversification. The target compound uniquely preserves a free, reactive aldehyde on a biphenyl scaffold, enabling covalent extension toward PDE4 subtype-selective final compounds [1].
| Evidence Dimension | Aldehyde reactivity and scaffold completeness |
|---|---|
| Target Compound Data | Free 3-formyl group on intact [1,1'-biphenyl]-2-yl scaffold; molecular weight 380.5 g/mol; 6 rotatable bonds |
| Comparator Or Baseline | CAS 1204176-24-8 (bromo analogue): free formyl on 2-bromo-6-formylphenyl scaffold; molecular weight 383.3 g/mol; CAS 1204144-31-9 (thiazolidine analogue): formyl already condensed; molecular weight 479.6 g/mol |
| Quantified Difference | Presence vs. absence of phenyl ring (ca. 77 Da difference); formyl available vs. formyl consumed (thiazolidine adduct); 1 hydrogen bond donor vs. 1 for both comparators |
| Conditions | Structures retrieved from PubChem and supplier catalogs (2026) |
Why This Matters
Procurement of the bromo or thiazolidine analogues would block the intended synthetic route to biphenyl PDE4 inhibitors because the critical phenyl ring is missing or the aldehyde handle is already derivatized.
- [1] PubChem. (2026). Compound Summary for CID 58423145: (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/58423145 View Source
